molecular formula C22H20O3 B11389953 6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11389953
M. Wt: 332.4 g/mol
InChI Key: VCQUACSKLUYXLE-UHFFFAOYSA-N
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Description

6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents such as ethyl, methyl, and phenyl groups. The compound’s molecular formula is C20H20O2, and it has a molecular weight of approximately 292.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the ethyl, methyl, and phenyl substituents. The key steps include:

    Formation of the Furochromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methyl, and phenyl groups are introduced through various alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from these related compounds .

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

6-ethyl-2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H20O3/c1-5-16-12(2)17-11-18-19(15-9-7-6-8-10-15)14(4)24-21(18)13(3)20(17)25-22(16)23/h6-11H,5H2,1-4H3

InChI Key

VCQUACSKLUYXLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC(=C3C4=CC=CC=C4)C)C

Origin of Product

United States

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